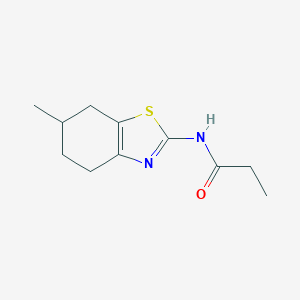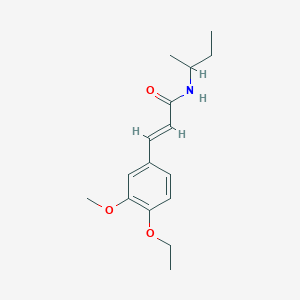
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is part of a group of chemicals known as chromenones, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that this compound exhibits its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In the brain, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can induce oxidative stress and DNA damage in normal cells, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for research on 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide. One area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the study of the compound's mechanism of action, which may lead to the identification of new targets for drug development. Additionally, future studies may focus on the optimization of the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide, which is reacted with bromine to form 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Another area of research is in the development of new drugs for the treatment of neurodegenerative diseases. Studies have shown that 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide exhibits neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in the brain.
Propriétés
Nom du produit |
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide |
|---|---|
Formule moléculaire |
C20H25BrN2O4 |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H25BrN2O4/c1-19(2)9-13(10-20(3,4)23-19)22-17(24)14-7-11-6-12(21)8-15(26-5)16(11)27-18(14)25/h6-8,13,23H,9-10H2,1-5H3,(H,22,24) |
Clé InChI |
IVXIFBIPSOMQFN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)
